1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a piperazine derivative that is used in the synthesis of various drugs and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and phosphodiesterase. The inhibition of these enzymes leads to various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly due to the inhibition of certain enzymes. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can have an effect on various physiological processes such as acid-base balance. The inhibition of phosphodiesterase leads to an increase in the levels of cyclic nucleotides, which can have an effect on various physiological processes such as smooth muscle relaxation.
Advantages and Limitations for Lab Experiments
1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been shown to have a high degree of selectivity for certain enzymes, which can be useful in studying the mechanism of action of these enzymes. However, this compound also has some limitations. It has been shown to have a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a high melting point, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for research on 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine. One direction is to study the effects of this compound on other enzymes and physiological processes. Another direction is to investigate the potential use of this compound in the treatment of various diseases. Additionally, further optimization of the synthesis method could lead to the development of more efficient and cost-effective ways of producing this compound.
Scientific Research Applications
1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has been used in various scientific research applications. One of the main applications of this compound is in the synthesis of various drugs. It has been used as a starting material in the synthesis of drugs that have shown promising results in the treatment of various diseases such as cancer and diabetes. It has also been used as a tool in various biochemical and physiological studies. This compound has been shown to inhibit the activity of certain enzymes and has been used to study the mechanism of action of these enzymes. It has also been used to study the effects of certain drugs on the body.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACPCGLCQBHOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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